molecular formula C11H11NO4 B13953788 6-Methoxy-2-methyl-3-nitro-2H-1-benzopyran CAS No. 57543-81-4

6-Methoxy-2-methyl-3-nitro-2H-1-benzopyran

Cat. No.: B13953788
CAS No.: 57543-81-4
M. Wt: 221.21 g/mol
InChI Key: RUPZVYKLQQEGAZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-methyl-3-nitro-2H-1-benzopyran typically involves the nitration of 6-Methoxy-2-methyl-2H-1-benzopyran. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the 3-position of the benzopyran ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methyl-3-nitro-2H-1-benzopyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methoxy-2-methyl-3-nitro-2H-1-benzopyran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its diverse biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methyl-3-nitro-2H-1-benzopyran involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy and methyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2-methyl-3-nitro-2H-1-benzopyran is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

57543-81-4

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

6-methoxy-2-methyl-3-nitro-2H-chromene

InChI

InChI=1S/C11H11NO4/c1-7-10(12(13)14)6-8-5-9(15-2)3-4-11(8)16-7/h3-7H,1-2H3

InChI Key

RUPZVYKLQQEGAZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CC2=C(O1)C=CC(=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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